

# Spectroscopic Data Analysis of Dimethyl Phthalate: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dimethyl Phthalate*

Cat. No.: *B1670679*

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This technical guide provides a comprehensive analysis of **Dimethyl Phthalate** (DMP) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The following sections detail the experimental protocols, present the acquired data in a structured format, and illustrate the logical workflow of spectroscopic analysis for the unambiguous identification of this compound.

## Spectroscopic Data Summary

The spectroscopic data for **Dimethyl Phthalate** ( $C_{10}H_{10}O_4$ , Molar Mass: 194.18 g/mol) are summarized below. These tables provide a clear and concise presentation of the key quantitative information obtained from  $^1H$  NMR,  $^{13}C$  NMR, IR, and Mass Spectrometry.

## Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1H$  NMR Spectroscopic Data for **Dimethyl Phthalate** (Solvent: DMSO- $d_6$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.70-7.75	Multiplet	2H	Aromatic Protons (H-3, H-6)
7.55-7.60	Multiplet	2H	Aromatic Protons (H-4, H-5)
3.85	Singlet	6H	Methyl Protons (-OCH <sub>3</sub> )

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Dimethyl Phthalate** (Solvent: DMSO-d<sub>6</sub>)[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
167.97	Carbonyl Carbon (C=O)
132.02	Aromatic Carbon (C-1, C-2)
131.16	Aromatic Carbon (CH)
128.31	Aromatic Carbon (CH)
52.54	Methyl Carbon (-OCH <sub>3</sub> )

## Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **Dimethyl Phthalate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3000-3100	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch (in -OCH <sub>3</sub> )
~1730	Strong	C=O Stretch (Ester)
~1590, 1450	Medium-Strong	C=C Stretch (Aromatic Ring)
~1280	Strong	C-O Stretch (Ester, aryl-O)
~1130	Strong	C-O Stretch (Ester, O-alkyl)
~750	Strong	C-H Bend (Ortho-disubstituted aromatic)

## Mass Spectrometry (MS) Data

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of **Dimethyl Phthalate**<sup>[2]</sup>

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
194	~20	[M] <sup>+</sup> (Molecular Ion)
163	100	[M - OCH <sub>3</sub> ] <sup>+</sup>
135	~15	[M - COOCH <sub>3</sub> ] <sup>+</sup>
105	~10	[C <sub>6</sub> H <sub>4</sub> CO] <sup>+</sup>
77	~31	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
76	~17	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>
50	~15	[C <sub>4</sub> H <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Dimethyl Phthalate** are provided below. These protocols are representative of standard practices for obtaining high-quality spectra for a liquid sample.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 2.1.1. $^1\text{H}$ and $^{13}\text{C}$ NMR Sample Preparation:

- Approximately 10-20 mg of liquid **Dimethyl Phthalate** was accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- The solution was thoroughly mixed to ensure homogeneity.
- The resulting solution was filtered through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- The NMR tube was capped securely to prevent solvent evaporation and contamination.

### 2.1.2. NMR Data Acquisition:

- The prepared NMR tube was placed in a spinner turbine and inserted into the NMR spectrometer.
- The magnetic field was locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity was optimized by shimming to achieve sharp, symmetrical peaks.
- For  $^1\text{H}$  NMR, a standard single-pulse experiment was performed. Key acquisition parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.
- For  $^{13}\text{C}$  NMR, a proton-decoupled experiment was conducted to obtain singlets for all carbon signals. A larger number of scans and a longer relaxation delay were used compared to the  $^1\text{H}$  experiment due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.

## Infrared (IR) Spectroscopy

### 2.2.1. Sample Preparation (Neat Liquid Film):

- Two clean and dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates were obtained.
- A single drop of liquid **Dimethyl Phthalate** was placed onto the center of one salt plate.
- The second salt plate was carefully placed on top of the first, creating a thin, uniform liquid film between the plates.

### 2.2.2. IR Data Acquisition:

- A background spectrum of the empty spectrometer was recorded to subtract the contributions from atmospheric water and carbon dioxide.
- The prepared salt plate "sandwich" was mounted in the sample holder of the FTIR spectrometer.
- The infrared spectrum was acquired by scanning the sample over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
- Multiple scans were co-added to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

### 2.3.1. Sample Preparation and Introduction:

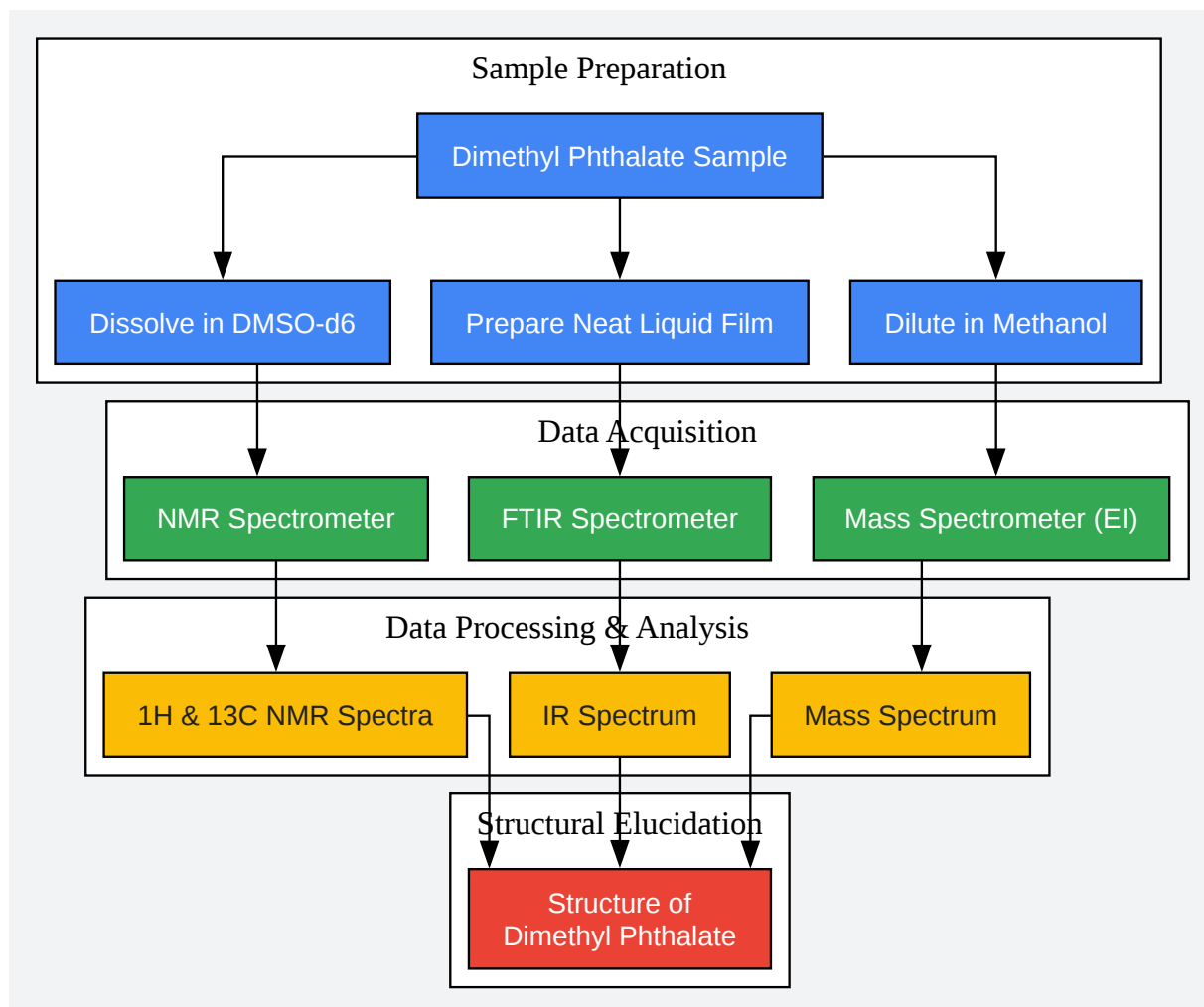
- A dilute solution of **Dimethyl Phthalate** was prepared by dissolving a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile. A typical concentration is in the range of 1-10  $\mu\text{g/mL}$ .
- The prepared solution was introduced into the mass spectrometer, commonly via direct infusion using a syringe pump or through a gas chromatography (GC) inlet for separation from any potential impurities.

### 2.3.2. MS Data Acquisition (Electron Ionization):

- The sample was vaporized in the ion source.
- The gaseous molecules were bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- The resulting positively charged ions were accelerated into the mass analyzer.
- The mass analyzer separated the ions based on their mass-to-charge ratio ( $m/z$ ).
- The detector recorded the abundance of each ion, generating the mass spectrum.

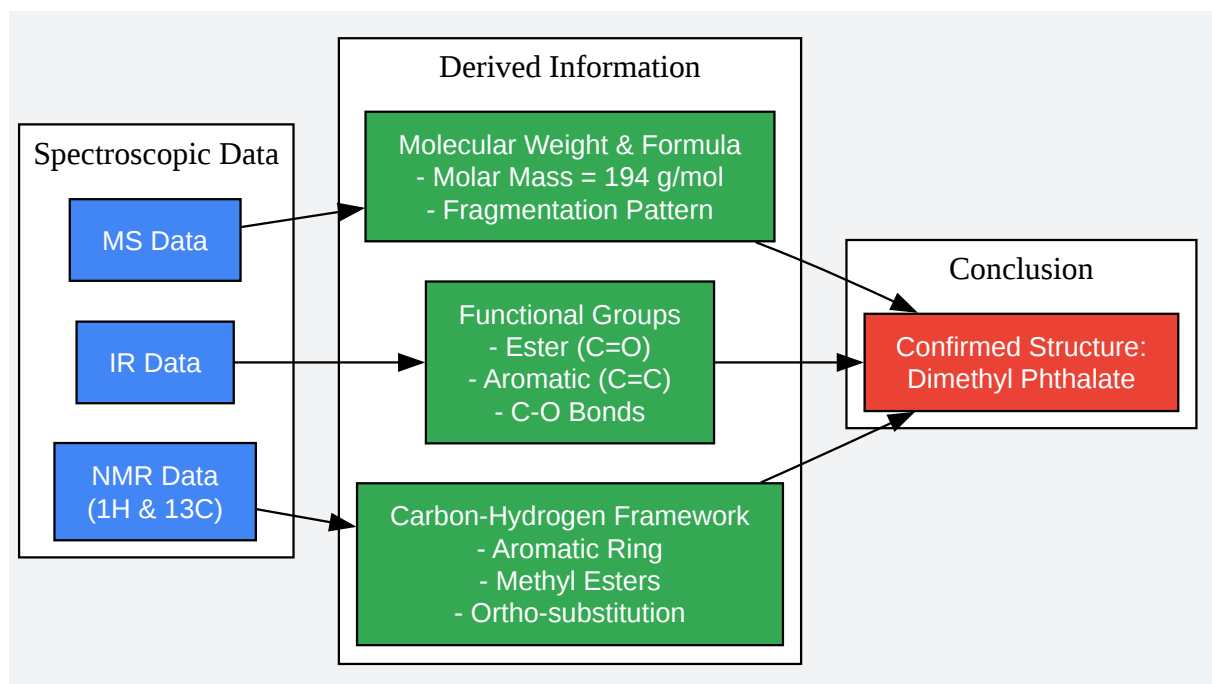
## Visualization of Analytical Workflow and Data Interpretation

The following diagrams, generated using Graphviz, illustrate the workflow of the spectroscopic analysis and the logical connections between the different data types for the identification of **Dimethyl Phthalate**.



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Caption: Workflow for the spectroscopic analysis of **Dimethyl Phthalate**.



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Caption: Logical relationship of spectroscopic data for structural elucidation.

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